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Compound of Interest

Compound Name: 4-Bromo-2-phenylpent-4-enenitrile

Cat. No.: B159394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-Bromo-2-
phenylpent-4-enenitrile, a halogenated unsaturated nitrile. The document details its chemical

and physical properties, a known synthetic route with a detailed experimental protocol, and

available spectroscopic data. This guide is intended to serve as a valuable resource for

researchers and professionals in the fields of organic synthesis, medicinal chemistry, and

materials science.

Core Compound Information
4-Bromo-2-phenylpent-4-enenitrile is a chemical compound with the molecular formula

C₁₁H₁₀BrN.[1][2][3] It possesses a stereocenter at the carbon bearing the phenyl and nitrile

groups and a vinyl bromide moiety.

Physical and Chemical Properties
A summary of the key physical and chemical properties of 4-Bromo-2-phenylpent-4-enenitrile
is presented in Table 1. These properties are primarily computed estimates.
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Property Value Source

Molecular Formula C₁₁H₁₀BrN [1][2][3]

Molecular Weight 236.11 g/mol [2]

CAS Number 137040-93-8 [1][2]

IUPAC Name
4-bromo-2-phenylpent-4-

enenitrile
[2]

SMILES C=C(Br)CC(C#N)c1ccccc1 [1]

Boiling Point (predicted) 304.8 °C at 760 mmHg [1]

Density (predicted) 1.357 g/cm³ [1]

Flash Point (predicted) 138.2 °C [1]

LogP (predicted) 3.59 [1]

Synthesis of 4-Bromo-2-phenylpent-4-enenitrile
The primary reported synthesis of 4-Bromo-2-phenylpent-4-enenitrile involves the alkylation

of phenylacetonitrile with 2,3-dibromoprop-1-ene.[1] This reaction proceeds via the formation of

a carbanion from phenylacetonitrile, which then acts as a nucleophile.

Synthetic Workflow
The synthesis can be visualized as a two-step process involving deprotonation followed by

nucleophilic substitution.
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Phenylacetonitrile

Phenylacetonitrile Anion

Deprotonation

Lithium hexamethyldisilazide (LiHMDS)
in THF, -78 °C

4-Bromo-2-phenylpent-4-enenitrile

Alkylation

2,3-Dibromoprop-1-ene
in THF, -78 °C to 20 °C

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Bromo-2-phenylpent-4-enenitrile.

Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 4-Bromo-2-phenylpent-4-
enenitrile, adapted from the cited literature.[1]

Materials:

Phenylacetonitrile

Lithium hexamethyldisilazide (LiHMDS)

2,3-Dibromoprop-1-ene

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware for inert atmosphere reactions

Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with

phenylacetonitrile (1.0 equivalent) and anhydrous THF.

Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium

hexamethyldisilazide (LiHMDS) (1.1 equivalents) in THF is added dropwise via syringe over

10 minutes, ensuring the internal temperature remains below -70 °C. The resulting mixture is

stirred at -78 °C for 30 minutes.

Alkylation: 2,3-Dibromoprop-1-ene (1.2 equivalents) is added dropwise to the reaction

mixture at -78 °C. The reaction is then allowed to slowly warm to room temperature and

stirred for 15 hours.

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined

organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and

concentrated under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel

(eluent: hexane/ethyl acetate gradient) to afford 4-Bromo-2-phenylpent-4-enenitrile as a

colorless oil.

Spectroscopic Characterization
Comprehensive spectroscopic data is essential for the unambiguous identification and

characterization of 4-Bromo-2-phenylpent-4-enenitrile. The following tables summarize the

expected and, where available, reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.50 - 7.30 m 5H Ar-H

5.80 s 1H =CHH

5.60 s 1H =CHH

4.20 t, J = 7.0 Hz 1H CH(Ph)CN

3.10 d, J = 7.0 Hz 2H CH₂-C=C

Note: Predicted data is based on standard chemical shift values and coupling constants for

similar structures. Actual experimental data may vary.

Table 3: ¹³C NMR Spectroscopic Data

While a ¹³C NMR spectrum is reported to be available, the specific chemical shift values are not

readily accessible in the public domain.[2] The predicted chemical shifts are listed below.

Chemical Shift (ppm) Assignment

135.0 Ar-C (quaternary)

129.5 Ar-CH

128.0 Ar-CH

127.0 Ar-CH

125.0 C=CH₂

120.0 C=CH₂

118.0 CN

45.0 CH₂

40.0 CH

Infrared (IR) Spectroscopy
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Table 4: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

3080 - 3030 m C-H stretch (aromatic, vinyl)

2960 - 2850 m C-H stretch (aliphatic)

2250 - 2240 m C≡N stretch

1640 m C=C stretch (vinyl)

1600, 1495, 1450 s C=C stretch (aromatic)

890 s =CH₂ out-of-plane bend

750, 700 s
C-H out-of-plane bend

(monosubstituted benzene)

650 m C-Br stretch

Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data (Predicted)

m/z Relative Intensity (%) Assignment

235/237 ~1:1
[M]⁺ (Molecular ion peak with

bromine isotopes)

156 [M - Br]⁺

116 [C₉H₈]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Applications and Future Directions
The biological activity and potential applications of 4-Bromo-2-phenylpent-4-enenitrile have

not been extensively reported in the scientific literature. However, its structure suggests several

potential areas of interest for researchers:
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Medicinal Chemistry: The combination of a nitrile group, a phenyl ring, and an allylic bromide

makes it a versatile scaffold for the synthesis of novel bioactive molecules. The nitrile group

can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further

functionalization. The allylic bromide is a good leaving group for nucleophilic substitution

reactions.

Materials Science: Unsaturated nitriles can be utilized as monomers in polymerization

reactions. The presence of the bromine atom could also impart flame-retardant properties to

resulting polymers.

Synthetic Intermediates: This compound can serve as a building block for the synthesis of

more complex molecules through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)

at the C-Br bond.

Further research is warranted to explore the reactivity and biological profile of this compound,

which may unveil novel applications in drug discovery and materials science.

Conclusion
This technical guide has summarized the available information on the characterization of 4-
Bromo-2-phenylpent-4-enenitrile. A reliable synthetic protocol has been detailed, and a

comprehensive set of predicted and partially available spectroscopic data has been provided to

aid in its identification and characterization. While there is a lack of information regarding its

biological activity and applications, its chemical structure suggests it could be a valuable tool

for chemists in various fields. Further experimental investigation into this compound is

encouraged to fully elucidate its properties and potential uses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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